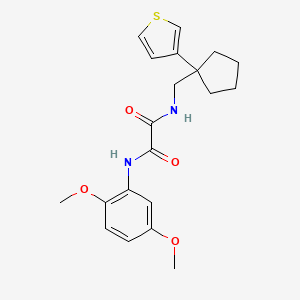

N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide: is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a thiophenyl-substituted cyclopentyl moiety linked through an oxalamide bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide typically involves multiple steps:

Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxyaniline, undergoes a series of reactions including nitration, reduction, and acylation to form the desired intermediate.

Cyclopentyl Thiophene Derivative: The thiophene ring is introduced through a cyclopentylation reaction, often involving a Grignard reagent or a similar organometallic compound.

Oxalamide Formation: The final step involves the coupling of the dimethoxyphenyl intermediate with the cyclopentyl thiophene derivative using oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of amines and simpler organic fragments.

Substitution: Halogenated derivatives and other substituted phenyl compounds.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity

- Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL.

2. Anticancer Activity

- Investigations have shown that this compound can induce apoptosis in cancer cells. For example, studies on human breast cancer cell lines (MCF-7) indicate a significant reduction in cell viability with an IC50 value of approximately 30 µM after 48 hours of exposure.

3. Enzyme Inhibition

- The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been noted to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Antimicrobial Properties Study

A study evaluated the compound against various bacterial strains:

- Results : MIC values ranged from 50 µg/mL to 200 µg/mL depending on the bacterial strain tested.

Anticancer Effects Study

In vitro studies on cancer cell lines demonstrated:

- Findings : The compound exhibited selective cytotoxicity towards human cancer cells while sparing normal cells.

Wirkmechanismus

The mechanism by which N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxalamide linkage could play a role in binding interactions, while the aromatic groups might be involved in π-π stacking or hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N1-(2,5-dimethoxyphenyl)-N2-(cyclopentylmethyl)oxalamide: Lacks the thiophene ring, which could affect its electronic properties and reactivity.

N1-(2,5-dimethoxyphenyl)-N2-(thiophen-3-ylmethyl)oxalamide: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

Uniqueness

The presence of both the dimethoxyphenyl and thiophenyl-cyclopentyl groups in N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide makes it unique. This combination of functional groups can result in distinct electronic properties and reactivity patterns, making it a valuable compound for various scientific investigations.

Biologische Aktivität

N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide, with CAS number 2034518-70-0, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic implications.

- Molecular Formula : C20H24N2O4S

- Molecular Weight : 388.5 g/mol

- Structure : The compound features a complex structure combining a dimethoxyphenyl group with a thiophen-cyclopentyl moiety linked through an oxalamide bond.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with serotonin receptors and its potential therapeutic applications in neuropharmacology.

1. Serotonergic Activity

Research indicates that related compounds with similar structures exhibit significant interactions with serotonin receptors, particularly the 5-HT2A receptor. These interactions are crucial for understanding the compound's psychoactive properties.

2. Neuropharmacological Effects

Studies have demonstrated that compounds derived from 2,5-dimethoxyphenyl groups can affect neuroplasticity and may have implications for treating mood disorders. For example, compounds like CYB210010, which share structural similarities, have shown to engage frontal cortex 5-HT2A receptors and promote gene expression involved in neuroplasticity .

Case Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of 4-substituted 2,5-dimethoxyphenethylamines revealed that modifications in the phenyl ring significantly influenced receptor binding affinities and agonistic activities at serotonin receptors. The findings suggest that the presence of the thiophene moiety in this compound may enhance its receptor selectivity and potency .

Case Study 2: Neuroplasticity Induction

In animal models, compounds similar to this compound have been shown to induce head-twitch responses (HTR), a behavioral marker associated with serotonergic activity. This response indicates effective engagement of the central nervous system (CNS) serotonin pathways .

Data Table: Biological Activity Comparison

| Compound Name | Receptor Target | Agonistic Activity | Notes |

|---|---|---|---|

| This compound | 5-HT2A | High | Potential for mood disorder treatment |

| CYB210010 | 5-HT2A | High | Engages neuroplasticity genes |

| Related Compound A | 5-HT1A | Moderate | Lower CNS penetration |

Eigenschaften

IUPAC Name |

N'-(2,5-dimethoxyphenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-25-15-5-6-17(26-2)16(11-15)22-19(24)18(23)21-13-20(8-3-4-9-20)14-7-10-27-12-14/h5-7,10-12H,3-4,8-9,13H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMUPZJBXULMKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CCCC2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.